The synthesis of Streptophenazine J has been explored through various methods. One notable approach involves the fermentation of Streptomyces sp. HB202 under controlled conditions, optimizing factors such as pH and nutrient availability to enhance metabolite production. The compound was primarily produced during the late exponential growth phase of the bacteria .
In laboratory settings, synthetic pathways may involve multi-step organic reactions that utilize starting materials such as simple phenolic compounds, which undergo transformations including oxidation and cyclization to yield the phenazine core structure. Techniques like total synthesis have been employed to create analogs of Streptophenazine J, showcasing its potential in medicinal chemistry .
Streptophenazine J possesses a complex molecular structure characterized by a fused ring system typical of phenazines. The molecular formula is identified as C₁₄H₁₁N₃O₂, with a molecular weight of approximately 253.26 g/mol.
The structure features:
Spectroscopic data obtained from NMR studies reveal critical information about the arrangement of atoms within the molecule, including coupling constants that help deduce stereochemistry .
Streptophenazine J can participate in various chemical reactions typical for phenazines. These include:
The specific reaction pathways may vary depending on environmental conditions and the presence of catalysts.
The mechanism of action for Streptophenazine J is linked to its ability to interact with biological systems at a molecular level. It is believed to exert its effects through:
Research indicates that the compound's efficacy may be influenced by its structural features, including substituents that modulate its interaction with target molecules within microbial cells .
Streptophenazine J exhibits several notable physical and chemical properties:
Chemical properties include:
Streptophenazine J has several scientific applications:
Streptophenazine J belongs to the streptophenazine family, a group of hybrid phenazine natural products first identified in the early 2000s from marine-derived Streptomyces strains. Initial discovery efforts focused on marine actinomycetes due to their biosynthetic potential under nutrient-limited conditions. Strain CNB-091, isolated from marine sediments, yielded streptophenazines A–T through refactoring of the cryptic spz biosynthetic gene cluster (BGC). This involved replacing native promoters with strong constitutive counterparts in a heterologous host, activating previously silent pathways [1] [7]. Terrestrial strains like Streptomyces albovinaceus WA10-1-8—isolated from the intestinal tract of Periplaneta americana—later expanded the known producers. Streptophenazine J was identified alongside analogues (A–T) using HPLC-UV-guided fractionation combined with molecular networking, demonstrating the compound’s occurrence across diverse ecological niches [4] [10].
Streptophenazine J is predominantly synthesized by members of the Streptomyces albovinaceus subgroup (NCBI Taxonomy ID: 1482558), characterized by high G+C content (71–72%) and complex secondary metabolism [2]. Key producing strains include:
Genomic analysis of S. globisporus LCY30 revealed 30 BGCs, including a hybrid type I PKS-phenazine cluster responsible for streptophenazine biosynthesis. Phylogenomic comparisons confirmed 97.5% average nucleotide identity (ANI) with S. globisporus C-1027, affirming taxonomic consistency across producers [10].
Table 1: Streptophenazine J-Producing Organisms
Strain Designation | Source Environment | Taxonomic Group | Genomic Features |
---|---|---|---|
Streptomyces sp. CNB-091 | Marine sediment | Marine Actinobacteria | 8.2 Mb genome, 41 BGCs |
S. albovinaceus WA10-1-8 | Insect (P. americana) gut | S. albovinaceus subgroup | High G+C Gram-positive bacteria |
S. globisporus SCSIO LCY30 | Marine (Weizhou Island) | S. globisporus clade | 8.08 Mb linear chromosome, 30 BGCs |
The One Strain Many Compounds (OSMAC) approach proved critical for inducing streptophenazine J production. In S. globisporus LCY30, switching from standard media (e.g., P2, HMT) to nutrient-variable formulations (Am6-1, N4) activated the cryptic phenazine BGC. Adding XAD-16N resins further enhanced titers by adsorbing metabolites, relieving feedback inhibition [10]. Cocultivation with competing bacteria (e.g., Pandoraea spp.) mimicked ecological interactions, triggering defensive metabolite synthesis via interspecies signaling. Genetic refactoring—such as inserting ermE promoters upstream of adenylation (spz12) and PKS genes (spz6–9) in S. sp. CNB-091—increased streptophenazine J yield by >50-fold compared to wild-type strains [7] [8].
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